molecular formula C10H23N3 B14273922 N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine CAS No. 152197-42-7

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine

Cat. No.: B14273922
CAS No.: 152197-42-7
M. Wt: 185.31 g/mol
InChI Key: IQOAGJXYOQMIAL-UHFFFAOYSA-N
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Description

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine is a Schiff base derivative synthesized via the condensation of 4-methylpentan-2-one with ethylenediamine. Its structure features a branched aliphatic imine group, distinguishing it from aromatic Schiff bases.

The compound’s branched alkylidene moiety may influence its physicochemical properties, such as solubility in organic solvents and thermal stability, compared to linear or aromatic analogs. Potential applications include corrosion inhibition, catalysis, and biological activity, though specific studies on this compound are sparse .

Properties

CAS No.

152197-42-7

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N'-[2-(4-methylpentan-2-ylideneamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C10H23N3/c1-9(2)8-10(3)13-7-6-12-5-4-11/h9,12H,4-8,11H2,1-3H3

InChI Key

IQOAGJXYOQMIAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCNCCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures. The reaction is carried out in an aqueous medium at around 180°C. During this process, hydrogen chloride is generated, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification .

Industrial Production Methods

Industrial production of this compound follows a similar route as the synthetic method described above. The process involves large-scale reactors where 1,2-dichloroethane and ammonia are reacted under controlled conditions to ensure high yield and purity. The use of sodium hydroxide to liberate the amine and subsequent rectification are standard steps in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted ethylenediamine derivatives .

Scientific Research Applications

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which affects the electron transport chain and cellular respiration . This inhibition can lead to various biochemical effects, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Aromatic Schiff bases (e.g., 4-chlorobenzylidene) exhibit higher corrosion inhibition and DNA-binding affinity due to π-electron systems and planar structures, whereas aliphatic derivatives (e.g., 4-methylpentan-2-ylidene) may offer better lipid solubility for membrane penetration .
  • Synthesis Flexibility : Schiff bases are typically synthesized via condensation of aldehydes/ketones with diamines, followed by optional reduction (e.g., NaBH₄) to yield polyamines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility Thermal Stability (°C) Log P Reference
N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine Low in water; high in CHCl₃ ~180 (decomposition) 3.2 (estimated)
N1,N2-Bis(4-dimethylaminobenzylidene)ethane-1,2-diamine (II) Moderate in DMSO 210 2.8
N1,N1-Dimethyl-N2-(4-nitrophenyl)ethane-1,2-diamine High in methanol 150 1.5
Fe(II) complex of N-(1-pyridin-2-yl-phenylidene)ethylenediamine Insoluble in water; soluble in DMF >250 N/A

Key Observations :

  • Branched aliphatic Schiff bases (e.g., the target compound) exhibit lower water solubility but higher hydrophobicity (Log P ~3.2), making them suitable for non-polar applications .
  • Aromatic derivatives with electron-donating groups (e.g., -NMe₂) show enhanced thermal stability due to resonance stabilization .

Key Observations :

  • Antimicrobial Activity : Carbazole-derived diamines with bulky substituents show superior activity, suggesting that the target compound’s branched alkyl group may enhance membrane disruption .
  • Corrosion Inhibition : Aliphatic polyamines (e.g., DETA, TETA) with multiple -NH groups achieve >90% inhibition, but Schiff bases like EDDB outperform them due to planar adsorption on metal surfaces .

Biological Activity

N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine is an organic compound belonging to the class of amines, characterized by the presence of both an imine group (C=N) and an amine group (NH2). This unique structure allows it to engage in a variety of chemical reactions and biological activities, making it a compound of interest in medicinal chemistry and biochemistry.

  • Molecular Formula: C10H23N3
  • CAS Number: 112695-32-6
  • Molecular Weight: 199.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpentan-2-one with ethylenediamine under acidic conditions, resulting in the formation of an imine intermediate that is subsequently reduced to yield the desired amine product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, which may be useful in therapeutic applications targeting metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Research indicates that it may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Here are some notable findings:

StudyFocusKey Findings
Cheng et al. (2004)Phenotypic AssaysIdentified compounds with similar structures showing significant bioactivity in cell-based assays .
Fantin et al. (2002)Selective KillingInvestigated compounds that selectively kill cancer cells; similar structures demonstrated enhanced activity .
PMC2732283Compound LibrariesAnalyzed diverse compound libraries; compounds with imine and amine functionalities showed higher rates of bioactivity .

Pharmacological Studies

Research has indicated that compounds containing privileged substructures, such as those found in this compound, have doubled rates of bioactivity compared to others. This suggests that structural features significantly influence their pharmacological profiles .

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